

Spectroscopic Characterization of 6-amino-5-nitrosouracil: A Technical Guide

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Compound of Interest

Compound Name: 6-Amino-5-nitrosouracil

Cat. No.: B044844

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This technical guide provides a comprehensive overview of the spectroscopic data available for **6-amino-5-nitrosouracil**, tailored for researchers, scientists, and professionals in drug development. The document details available infrared and mass spectrometry data, outlines general experimental protocols for spectroscopic analysis, and presents logical workflows for chemical characterization.

Spectroscopic Data

The following sections summarize the available spectroscopic data for **6-amino-5-nitrosouracil** (PubChem CID: 79510).^[1] All data is presented in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest search, specific experimental ^1H and ^{13}C NMR data for unsubstituted **6-amino-5-nitrosouracil** are not readily available in the public domain. While related compounds and derivatives have been characterized by NMR, these spectra would not be identical to the parent compound.^[2]

Infrared (IR) Spectroscopy

The following table summarizes the major absorption bands observed in the Fourier-Transform Infrared (FTIR) spectrum of **6-amino-5-nitrosouracil**, obtained via the KBr pellet technique.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3100	Strong, Broad	N-H and O-H stretching (amine and amide groups, potential tautomers)
~1710	Strong	C=O stretching (carbonyl groups of the uracil ring)
~1640	Medium-Strong	N-H bending (scissoring) of the amino group
~1580	Medium	C=C and C=N stretching of the pyrimidine ring
~1450	Medium	N=O stretching (nitroso group)

Note: The interpretation of the IR spectrum is based on characteristic absorption frequencies of functional groups and data available for similar molecular structures.

Mass Spectrometry (MS)

Mass spectrometry data for **6-amino-5-nitrosouracil** has been reported, typically acquired through Gas Chromatography-Mass Spectrometry (GC-MS).

Parameter	Value	Reference
Molecular Formula	C ₄ H ₄ N ₄ O ₃	[1]
Molecular Weight	156.10 g/mol	[1]
Monoisotopic Mass	156.02834000 Da	[1]
Ionization Method	Electron Ionization (EI) - common for GC-MS	
Major Peak (m/z)	156 (Molecular Ion, [M] ⁺)	

Note: Detailed fragmentation patterns are not consistently available. The molecular ion peak is the most significant identifier in the provided data.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic techniques discussed. These protocols are based on standard laboratory practices for the analysis of heterocyclic organic compounds.

FTIR Spectroscopy via KBr Pellet Method

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of a solid sample.

- Sample and KBr Preparation:
 - Thoroughly dry spectroscopy-grade KBr in an oven at approximately 100-110 °C for several hours to remove any absorbed water. Store in a desiccator.
 - In an agate mortar, grind 1-2 mg of the **6-amino-5-nitrosouracil** sample to a very fine powder.^[3]
- Mixing:
 - Add approximately 100-200 mg of the dried KBr to the mortar.^[3]
 - Gently but thoroughly mix the sample and KBr with the pestle until a homogenous mixture is obtained. The concentration of the sample in KBr should be between 0.2% and 1%.^[4]
- Pellet Formation:
 - Transfer the mixture to a pellet die.
 - Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes.^[5] This will cause the KBr to "cold-flow" and form a transparent or semi-transparent disc.
- Analysis:
 - Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

- Acquire a background spectrum using a pure KBr pellet.[3]
- Acquire the sample spectrum and ratio it against the background to obtain the final absorbance/transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of a volatile or semi-volatile organic compound.

- Sample Preparation:
 - Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[6] The sample must be fully dissolved.
 - If the compound is not sufficiently volatile, derivatization (e.g., silylation) may be necessary to increase its volatility.[7]
 - Transfer the solution to a 1.5 mL GC autosampler vial.[6]
- Instrumentation and Analysis:
 - Gas Chromatograph (GC):
 - Injector: Set to a temperature that ensures rapid volatilization of the sample without decomposition (e.g., 250-300 °C).[8]
 - Carrier Gas: Use an inert gas, typically helium, at a constant flow rate (e.g., 1-2 mL/min).[8]
 - Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl polysiloxane) is commonly used for separating heterocyclic compounds.[8]
 - Oven Program: A temperature gradient is typically employed, starting at a low temperature and ramping up to a higher temperature to elute compounds with different boiling points (e.g., start at 50 °C, hold for 1 min, then ramp to 300 °C at 10 °C/min).[8]
 - Mass Spectrometer (MS):

- Ionization Source: Electron Ionization (EI) is standard, typically at 70 eV.
- Analyzer: A quadrupole or ion trap analyzer is commonly used.
- Detector: Scans a defined mass-to-charge (m/z) range (e.g., 40-500 amu).
- Data Analysis:
 - The total ion chromatogram (TIC) is used to identify the retention time of the compound.
 - The mass spectrum corresponding to the chromatographic peak is analyzed to determine the molecular weight and fragmentation pattern, which can be compared against spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

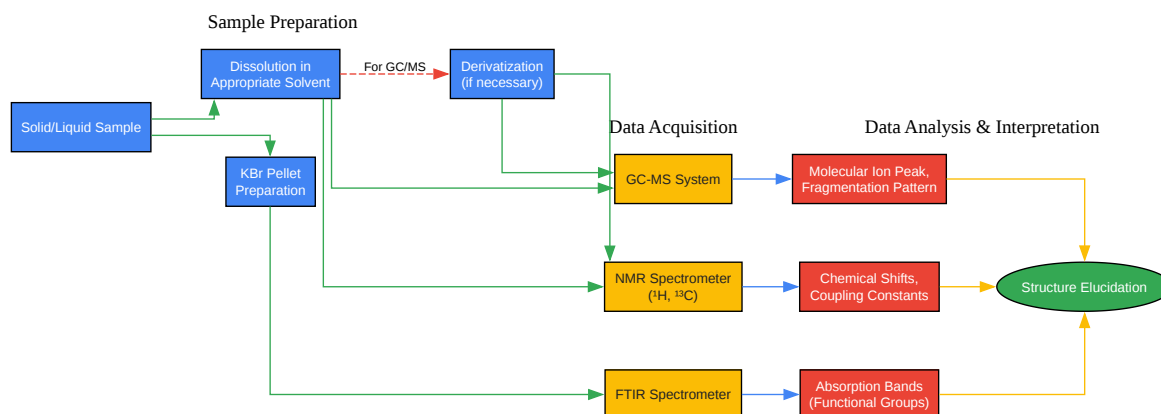
This is a general protocol for preparing a sample for ^1H and ^{13}C NMR analysis.

- Sample Preparation:
 - Weigh an appropriate amount of the sample. For ^1H NMR, 5-10 mg is typical, while for ^{13}C NMR, 20-50 mg may be needed, depending on the spectrometer's sensitivity.[\[9\]](#)[\[10\]](#)
 - Place the sample in a clean, dry vial.
 - Add approximately 0.5-0.7 mL of a suitable deuterated solvent. For uracil derivatives, Dimethyl Sulfoxide- d_6 (DMSO- d_6) is often used due to its excellent solvating power for polar compounds.[\[9\]](#)[\[10\]](#)
 - Ensure the sample is completely dissolved. Vortexing or gentle warming may be applied.
- Filtering and Transfer:
 - If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[\[11\]](#)
 - The final solution height in the tube should be approximately 4-5 cm.[\[11\]](#)
- Analysis:

- Cap the NMR tube and wipe the outside clean.
- Insert the tube into the spectrometer's spinner turbine and place it in the magnet.
- Acquire the NMR spectrum, which involves tuning the probe, locking onto the deuterium signal of the solvent, shimming the magnetic field to achieve homogeneity, and running the appropriate pulse sequences for ^1H and ^{13}C detection.

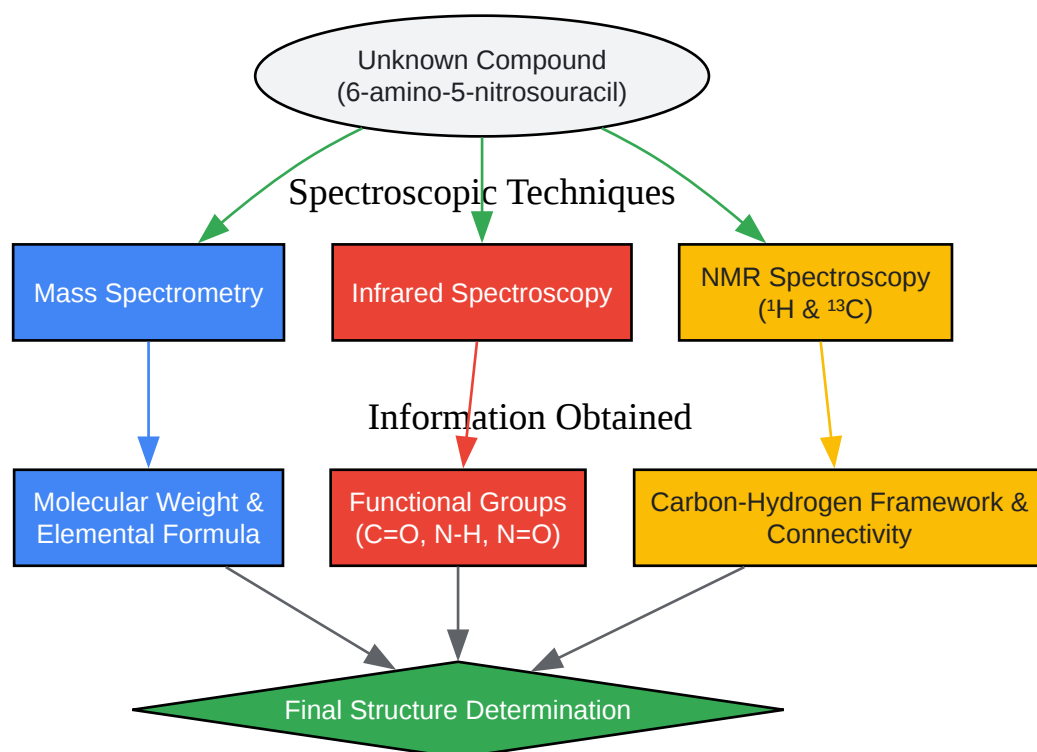
Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate common workflows in spectroscopic analysis and the logical interplay between different techniques for structural elucidation.



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Caption: General workflow for spectroscopic analysis of a chemical compound.



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